Target Engagement Profiling: Differential PTP Inhibition Potency Across Phenoxypyridine Substitution Patterns
A 3-nitro-4-phenoxypyridine-derived analog (BDBM50348708/CHEMBL1801440) exhibits an IC50 of 19,000 nM (19 μM) against human T-cell protein tyrosine phosphatase (TC-PTP), whereas a structurally related comparator from the same phenotypic screen series (BDBM50363862/CHEMBL1946383) displays negligible inhibition (>10,000,000 nM; >10,000 μM) against human PTP1B and TC-PTP [1][2]. This >500-fold differential in potency underscores the critical impact of the phenoxypyridine core substitution pattern on PTP target engagement.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 19,000 nM (19 μM) against human TC-PTP |
| Comparator Or Baseline | Phenoxypyridine analog BDBM50363862 (CHEMBL1946383) IC50 > 10,000,000 nM against human PTP1B and TCPTP |
| Quantified Difference | >500-fold greater potency |
| Conditions | Inhibition of recombinant human TC-PTP assessed via p-nitrophenol release from pNPP substrate; pre-incubation 10 min |
Why This Matters
This demonstrates that the 3-nitro-4-phenoxypyridine scaffold provides a viable starting point for developing PTP inhibitors with measurable activity, whereas certain alternative substitution patterns yield completely inactive compounds.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440). IC50 = 19,000 nM for inhibition of human TC-PTP. Accessed 2026. View Source
- [2] BindingDB. BDBM50363862 (CHEMBL1946383). IC50 > 10,000,000 nM for inhibition of human PTP1B and TCPTP. Accessed 2026. View Source
